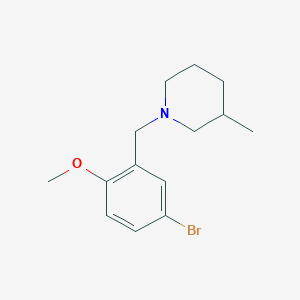
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is a chemical compound that is commonly used in scientific research. It is a piperidine derivative that has been shown to have potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is not fully understood. However, it has been suggested that it acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. It has also been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can lead to a reduction in anxiety and seizures. It has also been shown to increase the levels of dopamine and serotonin, which can lead to an improvement in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine in lab experiments is its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, which can be useful in the treatment of various diseases. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine in scientific research. One direction is the development of new derivatives with improved solubility and potency. Another direction is the study of its potential use in the treatment of other diseases, such as cancer and autoimmune disorders. Additionally, more research is needed to fully understand its mechanism of action and its effects on the brain and body.
Conclusion:
In conclusion, 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine is a chemical compound that has been extensively studied for its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties, and has potential use in the treatment of various diseases. However, more research is needed to fully understand its mechanism of action and its effects on the brain and body.
Métodos De Síntesis
The synthesis of 1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine involves the reaction of 5-bromo-2-methoxybenzaldehyde with 3-methylpiperidine in the presence of a reducing agent such as sodium borohydride. The reaction yields the desired product as a white solid with a high yield.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methoxybenzyl)-3-methylpiperidine has been extensively used in scientific research for its potential therapeutic effects. It has been shown to have anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia.
Propiedades
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO/c1-11-4-3-7-16(9-11)10-12-8-13(15)5-6-14(12)17-2/h5-6,8,11H,3-4,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEIZIUAIKPHGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)



![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)

![4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5164123.png)
![2-{[3-(2-bromophenoxy)propyl]amino}ethanol](/img/structure/B5164138.png)


![2-{[6-(2-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5164153.png)
![2-{4-[(benzylamino)sulfonyl]-2-methylphenoxy}-N-cyclopentylacetamide](/img/structure/B5164158.png)
![N-({[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5164165.png)
![3-hydroxy-1-methyl-4-(4-morpholinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5164179.png)